2-Cyano-3-[4-(diethylamino)phenyl]prop-2-enoic acid
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Overview
Description
2-Cyano-3-[4-(diethylamino)phenyl]prop-2-enoic acid is an organic compound known for its applications in various scientific fields. This compound is particularly significant in the development of dye-sensitized solar cells (DSSC) due to its unique optoelectronic properties .
Preparation Methods
The synthesis of 2-Cyano-3-[4-(diethylamino)phenyl]prop-2-enoic acid typically involves a chemical method. The structure of the synthesized dye is confirmed using techniques such as 1H NMR and 13C NMR spectroscopy . The synthetic route generally includes the reaction of appropriate starting materials under controlled conditions to yield the desired product. Industrial production methods may involve scaling up these laboratory procedures to produce the compound in larger quantities.
Chemical Reactions Analysis
2-Cyano-3-[4-(diethylamino)phenyl]prop-2-enoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a dye in dye-sensitized solar cells (DSSC) due to its high molar extinction coefficient and favorable optoelectronic properties In industry, it is used in the development of advanced materials and technologies .
Mechanism of Action
The mechanism of action of 2-Cyano-3-[4-(diethylamino)phenyl]prop-2-enoic acid involves its interaction with molecular targets and pathways. The compound’s optoelectronic properties are attributed to its molecular structure, which allows it to absorb and emit light efficiently. This makes it a valuable component in dye-sensitized solar cells, where it acts as a sensitizer to convert light into electrical energy .
Comparison with Similar Compounds
2-Cyano-3-[4-(diethylamino)phenyl]prop-2-enoic acid can be compared with other similar compounds such as 2-Cyano-3-[4-(dimethylamino)phenyl]prop-2-enoic acid . While both compounds share similar structural features, the presence of different substituents (diethylamino vs. dimethylamino) can influence their chemical and physical properties. The unique properties of this compound make it particularly suitable for specific applications in dye-sensitized solar cells and other advanced technologies .
Properties
CAS No. |
396087-05-1 |
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Molecular Formula |
C14H16N2O2 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C14H16N2O2/c1-3-16(4-2)13-7-5-11(6-8-13)9-12(10-15)14(17)18/h5-9H,3-4H2,1-2H3,(H,17,18) |
InChI Key |
YPUZCMVSMPWSKU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C(C#N)C(=O)O |
Origin of Product |
United States |
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